An In-depth Technical Guide to the Structure Elucidation of 4-(4-Methylphenyl)piperidine
An In-depth Technical Guide to the Structure Elucidation of 4-(4-Methylphenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 4-(4-Methylphenyl)piperidine. The document details the key spectroscopic techniques, experimental protocols, and data analysis essential for the unambiguous identification and characterization of this compound.
Chemical Structure and Properties
4-(4-Methylphenyl)piperidine is a heterocyclic compound with the chemical formula C₁₂H₁₇N. It features a piperidine ring substituted at the 4-position with a p-tolyl (4-methylphenyl) group. Understanding its structural features is paramount for its application in medicinal chemistry and drug development, where the piperidine moiety is a common scaffold.
Molecular Structure:
Caption: 2D structure of 4-(4-Methylphenyl)piperidine.
Spectroscopic Data for Structure Elucidation
The definitive identification of 4-(4-Methylphenyl)piperidine relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of 4-(4-Methylphenyl)piperidine.
Table 1: Predicted ¹H NMR Spectroscopic Data for 4-(4-Methylphenyl)piperidine
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | d | 2H | Ar-H (ortho to CH) |
| ~7.05 | d | 2H | Ar-H (meta to CH) |
| ~3.10 | m | 2H | Piperidine-H (axial, C2/C6) |
| ~2.70 | m | 2H | Piperidine-H (equatorial, C2/C6) |
| ~2.50 | m | 1H | Piperidine-H (C4) |
| ~2.30 | s | 3H | Ar-CH₃ |
| ~1.75 | m | 2H | Piperidine-H (axial, C3/C5) |
| ~1.60 | m | 2H | Piperidine-H (equatorial, C3/C5) |
| ~1.50 | br s | 1H | N-H |
Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-(4-Methylphenyl)piperidine
| Chemical Shift (δ) (ppm) | Assignment |
| ~145 | Ar-C (quaternary, attached to piperidine) |
| ~135 | Ar-C (quaternary, attached to CH₃) |
| ~129 | Ar-CH (meta to piperidine) |
| ~127 | Ar-CH (ortho to piperidine) |
| ~46 | Piperidine-C (C2/C6) |
| ~43 | Piperidine-C (C4) |
| ~33 | Piperidine-C (C3/C5) |
| ~21 | Ar-CH₃ |
Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. For 4-(4-Methylphenyl)piperidine, key vibrational bands are expected for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic portions, and C=C bonds of the aromatic ring.
Table 3: Expected FT-IR Absorption Bands for 4-(4-Methylphenyl)piperidine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, sharp | N-H stretch (secondary amine) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2800 - 3000 | Strong | Aliphatic C-H stretch |
| 1600 - 1620 | Medium | Aromatic C=C stretch |
| 1450 - 1500 | Medium | Aromatic C=C stretch |
| 800 - 840 | Strong | p-disubstituted benzene C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For 4-(4-Methylphenyl)piperidine, the molecular ion peak and characteristic fragment ions would be observed.
Table 4: Expected Mass Spectrometry Data for 4-(4-Methylphenyl)piperidine
| m/z | Interpretation |
| 175 | [M]⁺ (Molecular Ion) |
| 174 | [M-H]⁺ |
| 160 | [M-CH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining high-quality data for structure elucidation.
Synthesis of 4-(4-Methylphenyl)piperidine
A common synthetic route to 4-arylpiperidines involves the reduction of the corresponding 4-arylpyridine.
Protocol: Catalytic Hydrogenation of 4-(4-Methylphenyl)pyridine
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Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4-(4-methylphenyl)pyridine (1 equivalent) in a suitable solvent such as methanol or ethanol.
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Catalyst Addition: Add a catalytic amount of platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C) (typically 5-10 mol%).
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi.
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Reaction Conditions: Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.
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Work-up: Carefully release the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 4-(4-methylphenyl)piperidine.
NMR Spectroscopy
Protocol: ¹H and ¹³C NMR Analysis
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Sample Preparation: Dissolve approximately 5-10 mg of purified 4-(4-methylphenyl)piperidine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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Instrument Parameters (¹H NMR): Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
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Instrument Parameters (¹³C NMR): Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.
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Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
FT-IR Spectroscopy
Protocol: Attenuated Total Reflectance (ATR) FT-IR Analysis
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Background Spectrum: Record a background spectrum of the clean ATR crystal.
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Sample Application: Place a small amount of the solid or liquid sample of 4-(4-methylphenyl)piperidine directly onto the ATR crystal.
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Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing: The software automatically performs a background subtraction.
Mass Spectrometry
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
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Sample Preparation: Prepare a dilute solution of 4-(4-methylphenyl)piperidine (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
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GC Conditions: Use a capillary column suitable for amine analysis (e.g., a DB-5ms or equivalent). A typical temperature program would start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C), and hold for a few minutes.
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MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Workflows
Structure Elucidation Workflow
The logical flow for the complete structure elucidation of 4-(4-Methylphenyl)piperidine is outlined below.
